![molecular formula C12H16N2O8 B040156 N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose CAS No. 118377-58-5](/img/structure/B40156.png)
N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose, also known as MGAG, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as drug delivery and tissue engineering.
Wirkmechanismus
N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose is a glycosaminoglycan (GAG) mimetic that can interact with various proteins, including growth factors and enzymes. It can modulate the activity of these proteins by regulating their binding to cell surface receptors. N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose can also inhibit the activity of enzymes involved in the degradation of extracellular matrix, which can prevent tissue damage.
Biochemical and Physiological Effects:
N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose has been shown to have various biochemical and physiological effects. It can promote cell proliferation and differentiation, enhance cell adhesion, and improve the mechanical properties of tissues. N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose can also modulate the immune response by regulating the activity of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose has several advantages for lab experiments. It is easy to synthesize and can be modified to have different properties. N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose can also be easily incorporated into various biomaterials. However, there are some limitations to using N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose in lab experiments. It can be expensive to synthesize and purify, and its effects can be dependent on the concentration and timing of application.
Zukünftige Richtungen
There are several future directions for research on N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the optimization of N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose properties for specific applications, such as drug delivery or tissue engineering. Additionally, further studies are needed to understand the mechanism of action of N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose and its effects on different cell types and tissues.
Synthesemethoden
The synthesis of N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose involves the reaction between N-maleoyl glycine and 2-amino-2-deoxyglucose. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dimethylformamide (DMF). The product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose has been extensively studied for its potential applications in drug delivery and tissue engineering. It has been shown to enhance the stability and efficacy of drugs by acting as a carrier molecule. N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose can also be used to modify the surface properties of biomaterials, which can improve their biocompatibility and cell adhesion.
Eigenschaften
CAS-Nummer |
118377-58-5 |
---|---|
Produktname |
N-(N-Maleoylglycyl)-2-amino-2-deoxyglucopyranose |
Molekularformel |
C12H16N2O8 |
Molekulargewicht |
316.26 g/mol |
IUPAC-Name |
2-(2,5-dioxopyrrol-1-yl)-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C12H16N2O8/c15-4-5-10(19)11(20)9(12(21)22-5)13-6(16)3-14-7(17)1-2-8(14)18/h1-2,5,9-12,15,19-21H,3-4H2,(H,13,16)/t5-,9-,10-,11-,12?/m1/s1 |
InChI-Schlüssel |
KALLSBYPQWGQEQ-PUKZPUHOSA-N |
Isomerische SMILES |
C1=CC(=O)N(C1=O)CC(=O)N[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O |
SMILES |
C1=CC(=O)N(C1=O)CC(=O)NC2C(C(C(OC2O)CO)O)O |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CC(=O)NC2C(C(C(OC2O)CO)O)O |
Synonyme |
2-GlcNMG N-(N-maleoylglycyl)-2-amino-2-deoxyglucopyranose N-(N-maleoylglycyl)-2-amino-2-deoxyglucopyranose, 3H-labeled |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.